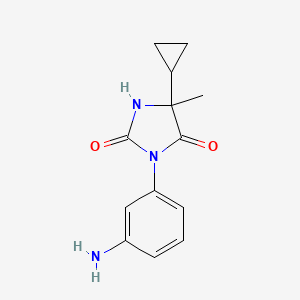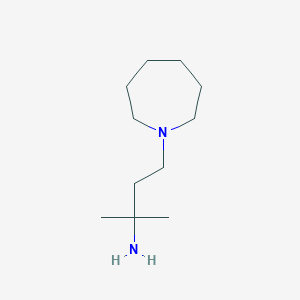![molecular formula C6H8ClNO2S B1375276 [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride CAS No. 1466482-26-7](/img/structure/B1375276.png)
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride (CMCS) is a synthetic compound used in a variety of scientific research applications. It is a sulfonyl chloride that is used as a reagent in organic synthesis due to its reactivity with a wide range of functional groups. CMCS is also used as a catalyst in a variety of reactions, and has been used in the synthesis of various organic compounds. It is an important tool in the laboratory and has been used extensively in the field of organic chemistry.
Applications De Recherche Scientifique
Neurology Research
- Field : Neurology
- Application Summary : “[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride” is used in neurology research, specifically in the study of various neurological disorders such as Alzheimer’s, Depression, Huntington’s, Schizophrenia, Parkinson’s, Addiction, Stress and Anxiety, and Neuroinflammation .
- Results or Outcomes : The specific results or outcomes of these studies are not provided in the source. However, the use of this compound in such a wide range of neurological research suggests that it may have significant effects on neurological pathways and mechanisms .
Montelukast Production
- Field : Pharmaceutical Chemistry
- Application Summary : “[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride” is known to be an impurity in the production of Montelukast . Montelukast is a selective leukotriene D4-receptor antagonist used as an antiasthmatic medication .
- Results or Outcomes : The presence of this compound as an impurity in Montelukast production suggests that it may have significant effects on the final product’s efficacy, safety, and quality .
Propriétés
IUPAC Name |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(1-2-6)3-4-8/h1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSNHBXTQMXSJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

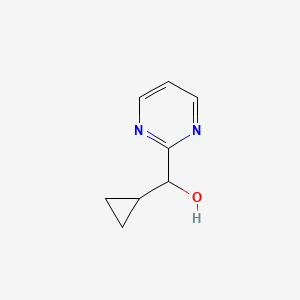
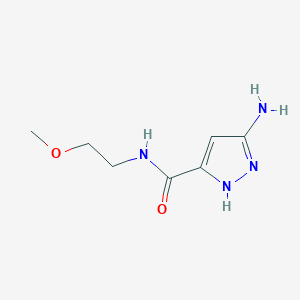
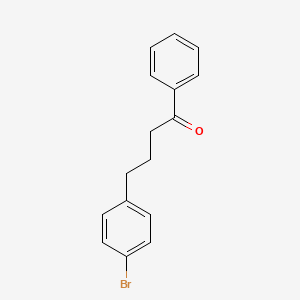
![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)
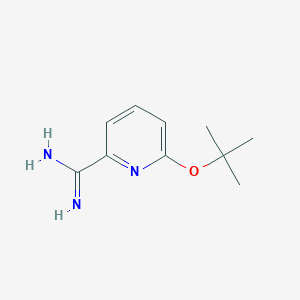
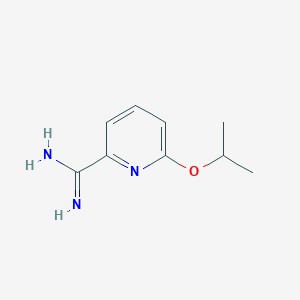
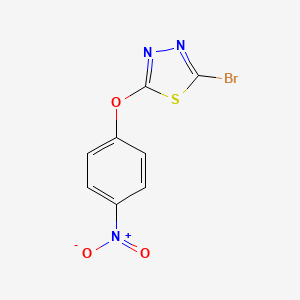
![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)
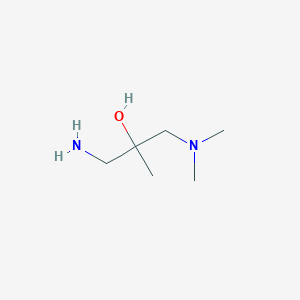
![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)
